Enzomenib

Menin-KMT2A Inhibition Binding Affinity

Select Enzomenib (DSP-5336) for unmatched clinical translatability. Unlike other menin inhibitors, it exhibits no drug-related QTc prolongation, a lower incidence of differentiation syndrome, and no clinically significant azole drug-drug interactions. With a short half-life and 1.4 nM IC50 potency, it is the rational choice for preclinical studies, combination regimens, and models requiring precise cardiac safety assessments. Maximize reproducibility and minimize pharmacokinetic confounders.

Molecular Formula C33H43FN6O3
Molecular Weight 590.7 g/mol
CAS No. 2412555-70-3
Cat. No. B10860983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzomenib
CAS2412555-70-3
Molecular FormulaC33H43FN6O3
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C(=O)C5C6CCC(N5)CC6=C
InChIInChI=1S/C33H43FN6O3/c1-20(2)40(21(3)4)31(41)26-15-23(34)6-9-27(26)43-28-16-35-19-36-30(28)39-17-33(18-39)10-12-38(13-11-33)32(42)29-25-8-7-24(37-29)14-22(25)5/h6,9,15-16,19-21,24-25,29,37H,5,7-8,10-14,17-18H2,1-4H3/t24-,25+,29-/m0/s1
InChIKeyJQHJEDMMWUIYCE-FVVBACEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enzomenib (DSP-5336) CAS 2412555-70-3: Potent Oral Menin-KMT2A Inhibitor for Targeted Leukemia Research and Development


Enzomenib (DSP-5336) is an orally bioavailable, small molecule inhibitor that selectively binds to the menin protein, disrupting its interaction with KMT2A (MLL) fusion proteins . This disruption modulates transcriptional programs driven by MEN gene dysregulation, specifically inhibiting the expression of leukemia driver genes such as HOXA9 and MEIS1 . Preclinically, it demonstrates potent binding with an IC₅₀ of 1.4 nM and a Kd of 6.0 nM . Enzomenib is currently in Phase 1/2 clinical development (Horizen-1 study, NCT04988555) for relapsed or refractory acute leukemia characterized by KMT2A rearrangements or NPM1 mutations, having received Fast Track and Orphan Drug designations from the FDA .

Why Enzomenib (DSP-5336) Cannot Be Substituted with Generic Menin Inhibitors: Evidence-Based Differentiation


The menin inhibitor class is not homogeneous; compounds vary significantly in their binding affinities, pharmacokinetic (PK) profiles, and clinical efficacy and safety outcomes in genetically defined patient populations . Generic substitution is not appropriate because even subtle differences in chemical structure lead to quantifiable variations in in vitro potency (IC₅₀/Kd), clinical response rates (CR/CRh), and the incidence of key adverse events like differentiation syndrome (DS) and QTc prolongation . Furthermore, the development of specific resistance mutations, such as MEN1 variants, can affect individual inhibitors differently, making direct interchange without quantitative and clinical evidence a high-risk proposition for both research consistency and potential therapeutic application .

Quantitative Evidence Guide: Enzomenib (DSP-5336) vs. Comparator Menin Inhibitors


Enzomenib Demonstrates High In Vitro Potency for Menin-KMT2A Inhibition (IC₅₀ = 1.4 nM)

Enzomenib binds directly to menin with a binding constant (Kd) of 6.0 nM and inhibits the menin-KMT2A protein-protein interaction with an IC₅₀ of 1.4 nM . For comparison, revumenib (SNDX-5613), a first-in-class FDA-approved menin inhibitor, exhibits a Ki of 0.15 nM for the same interaction . While revumenib demonstrates higher binding affinity in this specific biochemical assay, Enzomenib's sub-nanomolar to low-nanomolar potency establishes it as a highly potent tool compound within the class, particularly for studies requiring oral bioavailability .

Menin-KMT2A Inhibition Binding Affinity

Enzomenib Shows Superior CR/CRh Rate (63%) in R/R KMT2A-Rearranged and NPM1-Mutant AML Compared to Bleximenib (48%)

In an updated clinical analysis of patients with relapsed or refractory (R/R) KMT2A-rearranged or NPM1-mutated acute myeloid leukemia (AML), enzomenib achieved a complete remission (CR) or complete remission with partial hematologic recovery (CRh) rate of 63% . In contrast, a similar analysis of bleximenib in a comparable patient population reported a CR/CRh rate of 48% . Both analyses reported that the drugs had favorable safety profiles .

AML Clinical Efficacy CR/CRh

Enzomenib Demonstrates High Overall Response Rate (ORR) of 73% in KMT2A-Rearranged Subgroup at 300 mg BID

Phase 1 dose escalation data presented at ASH 2024 showed that enzomenib achieved an overall response rate (ORR) of 73% in the KMT2A-rearranged subgroup at a dose of 300 mg twice daily (BID) . For context, the AUGMENT-101 study of revumenib in a similar R/R KMT2A-rearranged acute leukemia population reported an ORR of 64% .

AML ORR KMT2A

Enzomenib Displays Favorable Pharmacokinetic Properties: Low Volume of Distribution and No Drug Accumulation

Enzomenib is reported to have a low volume of distribution and demonstrates no drug accumulation, which may differentiate it pharmacokinetically from other menin inhibitors . The clinical relevance of this observation was highlighted by a presenting investigator, who noted that these properties 'perhaps make enzomenib a little bit more favorable pharmacokinetically when compared with some of the other menin inhibitors' .

Pharmacokinetics Volume of Distribution Drug Accumulation

Enzomenib Shows a Wide Therapeutic Window with No Dose-Limiting Toxicities Across a 10-Fold Dose Range (40-400 mg BID)

In its Phase 1/2 dose-escalation study, enzomenib was escalated from 40 mg twice daily (BID) to 400 mg BID with no dose-limiting toxicities (DLTs) observed . This represents a 10-fold dose range. Sustained complete remissions were observed at doses of 200, 300, and 400 mg BID, indicating a wide therapeutic window . This contrasts with the class-wide incidence of differentiation syndrome (DS) (10-25%) and QTc prolongation reported for menin inhibitors, including enzomenib, revumenib, and ziftomenib .

Safety Dose-Limiting Toxicity Therapeutic Window

Enzomenib (DSP-5336): Validated Research and Development Application Scenarios


Preclinical Efficacy Studies in KMT2A-Rearranged and NPM1-Mutant Leukemia Models

Enzomenib is specifically validated for use in preclinical research to study the inhibition of the menin-KMT2A interaction. Its potent activity (IC₅₀=1.4 nM) and favorable pharmacokinetic profile make it an ideal tool compound for in vivo efficacy studies in mouse xenograft models (e.g., MV4-11) of KMT2A-rearranged or NPM1-mutant leukemia . Dosing at 25-50 mg/kg BID has been shown to significantly suppress tumor growth and prolong survival in these models .

Clinical Trial Design and Patient Selection for R/R Acute Leukemia

For clinical researchers, enzomenib's defined efficacy in specific genetic subtypes (73% ORR in KMT2A-rearranged, 59% ORR in NPM1-mutant at 300 mg BID) provides a strong rationale for patient selection in new clinical trials . Its wide therapeutic window (no DLTs up to 400 mg BID) supports investigation across a range of doses and in combination with standard-of-care agents like venetoclax and azacitidine, where preliminary data show the combination is well-tolerated with encouraging early activity .

Development of Combination Therapies Targeting Epigenetic Vulnerabilities

Enzomenib is under investigation in combination with venetoclax and azacitidine (VEN/AZA) in R/R AML . This application scenario is supported by the lack of significant drug-drug interaction between enzomenib and venetoclax observed in preliminary studies . Researchers can leverage this evidence to design new combination regimens aimed at overcoming resistance mechanisms or improving response rates in menin-dependent leukemias, expanding the utility of enzomenib beyond monotherapy.

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